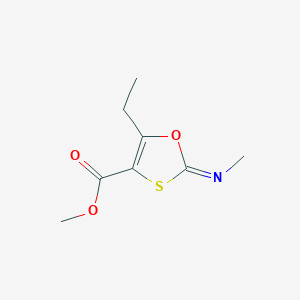
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mechanism Of Action
The mechanism of action of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Biochemical And Physiological Effects
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have various biochemical and physiological effects. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has several limitations, including its reactivity with nucleophiles, which can make it difficult to work with in certain experiments. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the study of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate. One direction is the synthesis of novel Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate derivatives with improved biological activity. Another direction is the study of the mechanism of action of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate in more detail, including its interactions with nucleophiles and enzymes. Additionally, the potential applications of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate in catalysis and as therapeutic agents should be further explored.
Synthesis Methods
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate can be synthesized using different methods, including the reaction of ethyl isothiocyanate with methyl glyoxylate, the reaction of ethyl isothiocyanate with ethyl oxalate, and the reaction of ethyl isothiocyanate with methyl acrylate. The most commonly used method for synthesizing Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate is the reaction of ethyl isothiocyanate with methyl glyoxylate. This method involves the addition of ethyl isothiocyanate to a solution of methyl glyoxylate in dichloromethane, followed by stirring the mixture at room temperature for several hours. The resulting product is then purified using column chromatography.
Scientific Research Applications
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been used in various scientific research applications, including the synthesis of novel compounds with potential biological activity. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been used as a building block for the synthesis of various heterocyclic compounds, including thiazoles, oxazoles, and thiadiazoles. These compounds have been studied for their potential applications as antimicrobial, antifungal, and anticancer agents. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and as therapeutic agents.
properties
CAS RN |
145627-56-1 |
|---|---|
Product Name |
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate |
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-4-5-6(7(10)11-3)13-8(9-2)12-5/h4H2,1-3H3 |
InChI Key |
BDOPNJFHPKZRBT-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=NC)O1)C(=O)OC |
Canonical SMILES |
CCC1=C(SC(=NC)O1)C(=O)OC |
synonyms |
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
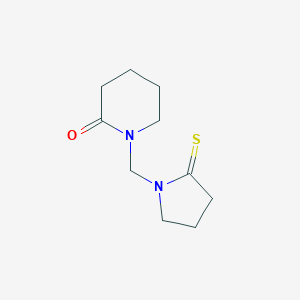
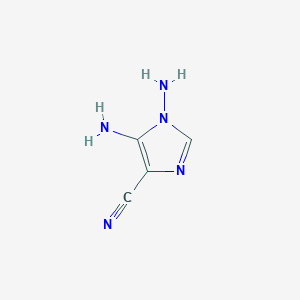
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
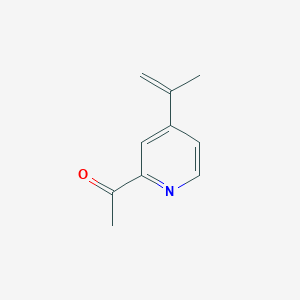
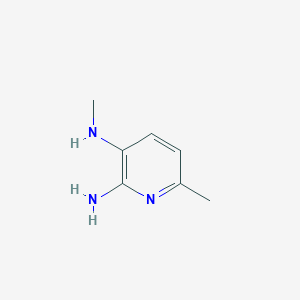
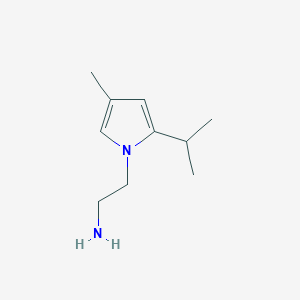

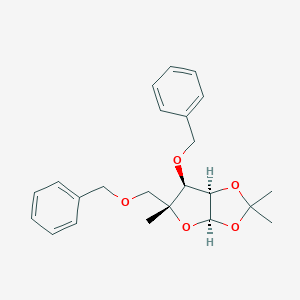
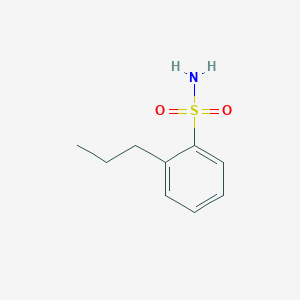

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
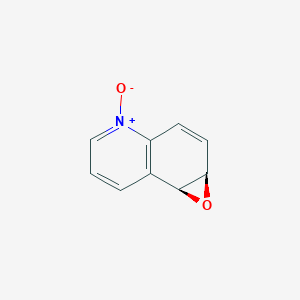
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)